alpha-Terpinyl anthranilate alpha-Terpinyl anthranilate Alpha-Terpinyl anthranilate, also known as a-terpinyl anthranilic acid or terpinyl 2-aminobenzoate, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Alpha-Terpinyl anthranilate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-terpinyl anthranilate is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Terpinyl anthranilate has a bitter, fruity, and lily taste.
Brand Name: Vulcanchem
CAS No.: 14481-52-8
VCID: VC20975566
InChI: InChI=1S/C17H23NO2/c1-12-8-10-13(11-9-12)17(2,3)20-16(19)14-6-4-5-7-15(14)18/h4-8,13H,9-11,18H2,1-3H3
SMILES: CC1=CCC(CC1)C(C)(C)OC(=O)C2=CC=CC=C2N
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol

alpha-Terpinyl anthranilate

CAS No.: 14481-52-8

Cat. No.: VC20975566

Molecular Formula: C17H23NO2

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

alpha-Terpinyl anthranilate - 14481-52-8

Specification

Description Alpha-Terpinyl anthranilate, also known as a-terpinyl anthranilic acid or terpinyl 2-aminobenzoate, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Alpha-Terpinyl anthranilate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-terpinyl anthranilate is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Terpinyl anthranilate has a bitter, fruity, and lily taste.
CAS No. 14481-52-8
Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
IUPAC Name 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 2-aminobenzoate
Standard InChI InChI=1S/C17H23NO2/c1-12-8-10-13(11-9-12)17(2,3)20-16(19)14-6-4-5-7-15(14)18/h4-8,13H,9-11,18H2,1-3H3
Standard InChI Key UHUIKPAIJHOKNF-UHFFFAOYSA-N
SMILES CC1=CCC(CC1)C(C)(C)OC(=O)C2=CC=CC=C2N
Canonical SMILES CC1=CCC(CC1)C(C)(C)OC(=O)C2=CC=CC=C2N

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